molecular formula C31H27IN4S B1666745 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide CAS No. 681281-88-9

5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide

Cat. No. B1666745
M. Wt: 614.5 g/mol
InChI Key: NAYRELMNTQSBIN-UHFFFAOYSA-M
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Description

The compound “5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide” is a chemical with the empirical formula C31H27IN4S. It has a molecular weight of 614.54 . It appears as a yellow to orange powder .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazolyl group, an ethyl group, a methylphenylamino group, and a phenyl group . The compound’s structure can be represented by the SMILES string [I-].CC[n+]1c(\\C=C\\N(C)c2ccccc2)n(-c3ccccc3)c4ccc(cc14)-c5nc6ccccc6s5 .


Physical And Chemical Properties Analysis

This compound is a yellow to orange powder . It is soluble in DMSO at a concentration of 5 mg/mL . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Biomimetic Synthesis

A study by Wang Lan (2003) focused on the synthesis of 1,3-dimethyl-2-alkyl ethenyl substituted benzimidazolium salts, used as models of N5, N10-C+R-tetrahydrofolate coenzymes. These compounds, including structures similar to the specified chemical, were shown to react with nucleophilic agents to form alkyl ethenyl substituted products, demonstrating potential in biomimetic synthesis methods.

Anion Sensing in Aqueous Media

Xueyi Sun et al. (2016) synthesized a new carbazole derivative structurally related to the specified chemical, which acted as a colorimetric and ratiometric fluorescent probe for detecting cyanide ions in aqueous solutions and living cells. This study highlights the potential application of similar benzimidazolium iodide derivatives in selective anion detection, especially for cyanide, which is critical in both environmental monitoring and biomedical applications (Sun et al., 2016).

Photophysical Properties for Imaging

A study conducted by T. Ying (2007) explored the photophysical properties of benzothiazole-based derivatives, similar to the specified compound, in various solvents and solid matrices. These compounds demonstrated potential applications in fluorescence imaging and spectroscopy due to their strong fluorescence emission and higher stability in solid matrices (Ying, 2007).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other benzothiazole derivatives . Further studies could also focus on its synthesis and chemical properties.

properties

IUPAC Name

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYRELMNTQSBIN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide

CAS RN

681281-88-9
Record name 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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